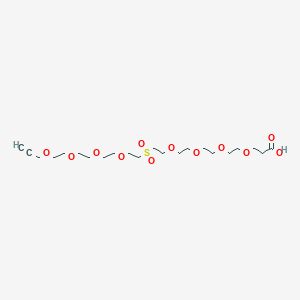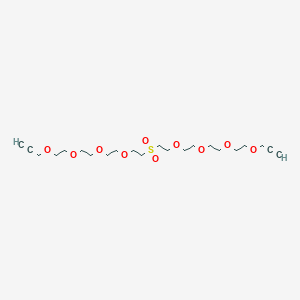
Azido-PEG3-S-PEG4-propargyl
Übersicht
Beschreibung
Azido-PEG3-S-PEG4-propargyl is a crosslinker containing a propargyl group and an azide group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG3-S-PEG4-propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of Azido-PEG3-S-PEG4-propargyl is C19H35N3O7S . It has a molecular weight of 449.6 g/mol .Chemical Reactions Analysis
The propargyl group in Azido-PEG3-S-PEG4-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is a key part of the synthesis of PROTACs .Physical And Chemical Properties Analysis
Azido-PEG3-S-PEG4-propargyl has a molecular weight of 449.6 g/mol . It has a functional group of Azide/Propargyl . It is recommended to be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Click Chemistry
Azido-PEG3-S-PEG4-propargyl is a crosslinker containing a propargyl group and an azide group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is a cornerstone of Click Chemistry, a reliable, efficient, and selective chemical reaction .
PEGylation
The azide group in Azido-PEG3-S-PEG4-propargyl enables PEGylation via Click Chemistry . PEGylation is the process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, including drugs and therapeutic proteins. This process can improve the safety and efficiency of such therapeutic entities .
Solubility Enhancement
The hydrophilic PEG spacer in Azido-PEG3-S-PEG4-propargyl increases solubility in aqueous media . This property is particularly useful in drug delivery, where improving the solubility of bioactive compounds can enhance their bioavailability and therapeutic effectiveness .
Bioorthogonal Labeling
Azido-PEG3-S-PEG4-propargyl can be used for bioorthogonal labeling . This involves the introduction of a chemical reporter into a biomolecule of interest in living systems, which can then be labeled with a probe for detection or visualization . The azide group is particularly useful for this purpose due to its small size, stability, and bioorthogonality .
Functionalization of Nucleosides and Oligonucleotides
Azido-PEG3-S-PEG4-propargyl can be used for the functionalization of nucleosides and oligonucleotides . The azide group can be incorporated into these structures, allowing for subsequent modification through Click Chemistry . This can be used for the introduction of various functional groups, enabling a wide range of applications in biological research .
Synthesis of Bioconjugates
Azido-PEG3-S-PEG4-propargyl can be used in the synthesis of bioconjugates . Bioconjugates are hybrid molecules that combine a biomolecule with another molecule (which could be a drug, a protein, a polymer, etc.). They have a wide range of applications in therapeutics, diagnostics, and biological research .
Wirkmechanismus
The mechanism of action of Azido-PEG3-S-PEG4-propargyl involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The azide group enables PEGylation via Click Chemistry .
Safety and Hazards
In case of skin contact with Azido-PEG3-S-PEG4-propargyl, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . It is not classified as a hazard .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O7S/c1-2-4-23-6-8-25-10-11-27-13-15-29-17-19-30-18-16-28-14-12-26-9-7-24-5-3-21-22-20/h1H,3-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUGRHVDODLKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189333 | |
| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-S-PEG4-propargyl | |
CAS RN |
2055041-24-0 | |
| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



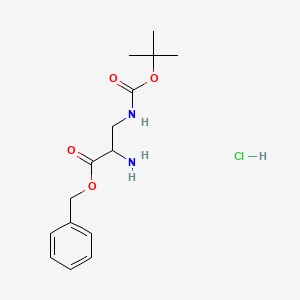
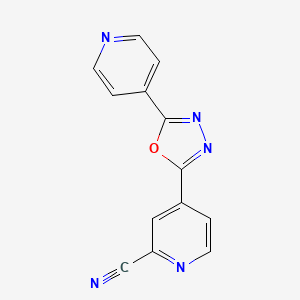
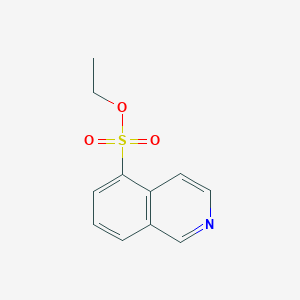
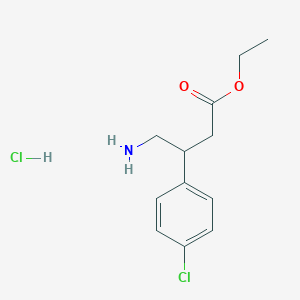
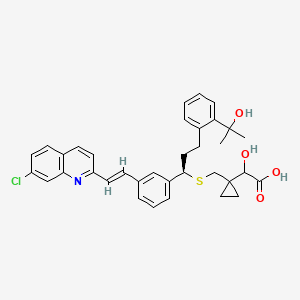

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)

